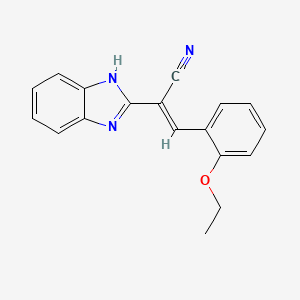
2-(1H-benzimidazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile, also known as BEA, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the PI3K/Akt signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. This compound has also been found to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. This compound has also been found to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile is its potent anti-cancer activity against a wide range of cancer cell lines. This compound is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile. One potential direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its anti-cancer activity. Another direction is to explore the potential use of this compound in other areas of research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its potent anti-cancer activity, ease of synthesis, and potential for use in other areas of research make it a valuable compound for future studies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Eigenschaften
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-ethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-2-22-17-10-6-3-7-13(17)11-14(12-19)18-20-15-8-4-5-9-16(15)21-18/h3-11H,2H2,1H3,(H,20,21)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMCSFNYFHZGMG-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3840927.png)

![2-[(3-phenoxypropyl)thio]ethanol](/img/structure/B3840942.png)
![[3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-biphenylyl)methanone](/img/structure/B3840946.png)

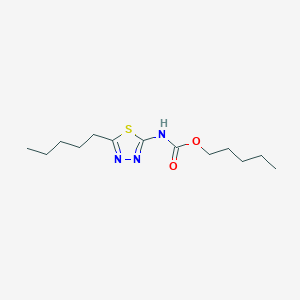
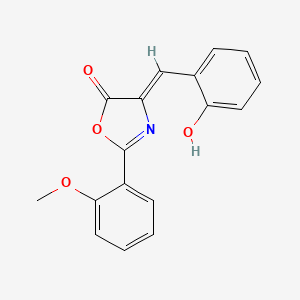
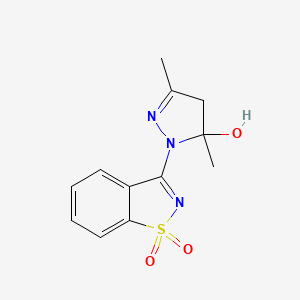
![4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline}](/img/structure/B3840978.png)
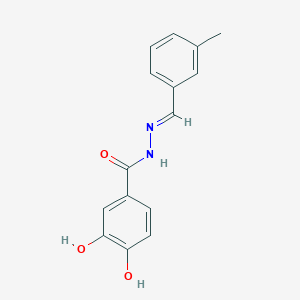
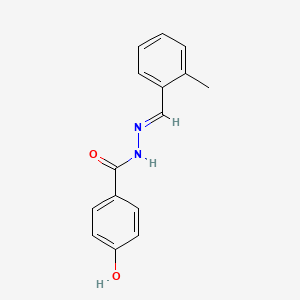
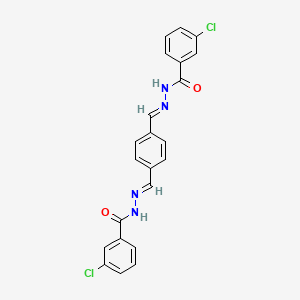
![N'-[2-(benzyloxy)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B3841020.png)